

OICR-0547: A Technical Guide for Researchers

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Compound of Interest

Compound Name: OICR-0547

Cat. No.: B15605429

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OICR-0547 is a crucial molecular tool for researchers investigating the epigenetic regulatory machinery, specifically the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). This document provides a comprehensive technical overview of **OICR-0547**, including its chemical properties, its role as a negative control for the potent WDR5-MLL interaction inhibitor OICR-9429, and its application in relevant experimental settings. Detailed protocols and pathway diagrams are provided to facilitate its effective use in research.

Core Compound Properties

OICR-0547 is a derivative of OICR-9429, designed to be inactive as an antagonist of the WDR5-MLL protein-protein interaction.^{[1][2][3]} This property makes it an ideal negative control for experiments utilizing OICR-9429, allowing researchers to distinguish between the specific effects of WDR5-MLL inhibition and any off-target or non-specific effects of the chemical scaffold.

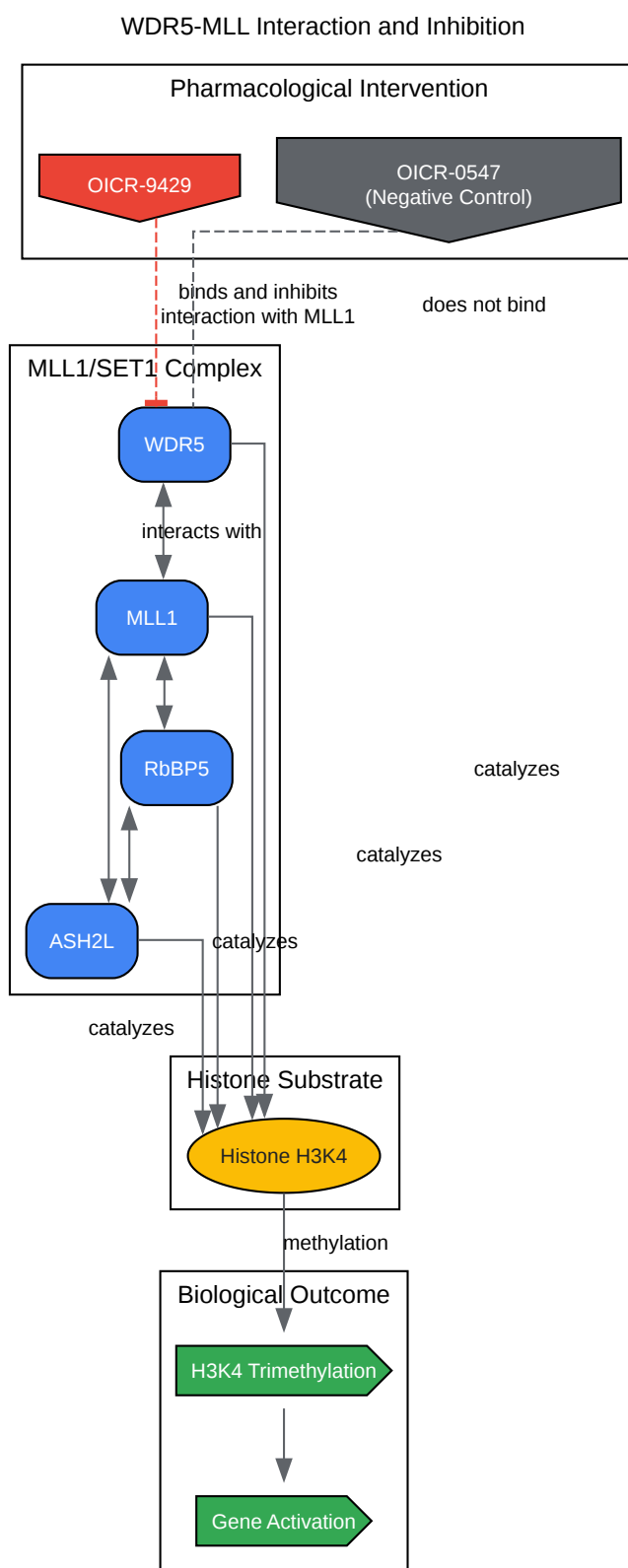
Property	Value	Reference
CAS Number	1801873-49-3	[1]
Molecular Formula	C ₂₈ H ₂₉ F ₃ N ₄ O ₄	[1][2]
Molecular Weight	542.6 g/mol (also reported as 542.55 g/mol)	[1][2]
Purity	≥95% (commercially available up to 99.55%)	[1][2]
Appearance	Solid, Off-white to light yellow	[4]
Solubility	Sparingly soluble in DMSO (1-10 mg/ml)	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years	[4]

Mechanism of Action and Biological Context

OICR-0547 serves as a negative control for OICR-9429, a potent antagonist of the interaction between WDR5 and MLL.[2][5] The WDR5-MLL complex is a key component of the histone methyltransferase machinery responsible for the methylation of histone H3 at lysine 4 (H3K4me), a mark associated with active gene transcription. Dysregulation of this interaction is implicated in certain types of cancer, particularly MLL-rearranged leukemias.[6]

OICR-9429 binds to the MLL-binding pocket of WDR5, thereby disrupting the formation of the functional MLL complex.[3] In contrast, **OICR-0547** is specifically designed to be unable to bind to WDR5 and therefore does not inhibit the WDR5-MLL interaction.[1][3] This differential activity is crucial for validating that the observed cellular and physiological effects of OICR-9429 are due to the specific inhibition of the WDR5-MLL interaction.

Signaling Pathway and Inhibition Logic



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WDR5-MLL complex and the mechanism of action of OICR-9429 and **OICR-0547**.

Experimental Protocols

OICR-0547 is primarily used alongside OICR-9429 in cell-based and in vivo experiments to confirm the specificity of the active compound.

Cell Viability Assay

This protocol is adapted from studies evaluating the effect of WDR5-MLL inhibition on cancer cell lines.

Objective: To assess the effect of **OICR-0547** on cell viability as a negative control for OICR-9429.

Materials:

- Cell line of interest (e.g., K562 or Cebpa p30/p30 cells)
- Appropriate cell culture medium
- **OICR-0547** and OICR-9429 (dissolved in DMSO)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **OICR-0547** and OICR-9429 in the cell culture medium. A typical concentration range for **OICR-0547** is 0.1-100 μM .
- Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a DMSO-only control.
- Incubate the plates for a specified period (e.g., 48 or 72 hours).

- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a plate reader.
- Normalize the results to the DMSO control to determine the percentage of cell viability.

Expected Outcome: **OICR-0547** should not significantly affect cell viability at concentrations where OICR-9429 shows a clear dose-dependent inhibition.^[4]

In Vivo Studies in Mouse Models

This protocol provides a general framework for using **OICR-0547** as a negative control in xenograft or other mouse models.

Objective: To confirm that the in vivo efficacy of OICR-9429 is due to its specific mechanism of action.

Materials:

- NOD-SCID mice (or other appropriate strain)
- Tumor cells for implantation
- **OICR-0547** and OICR-9429
- Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

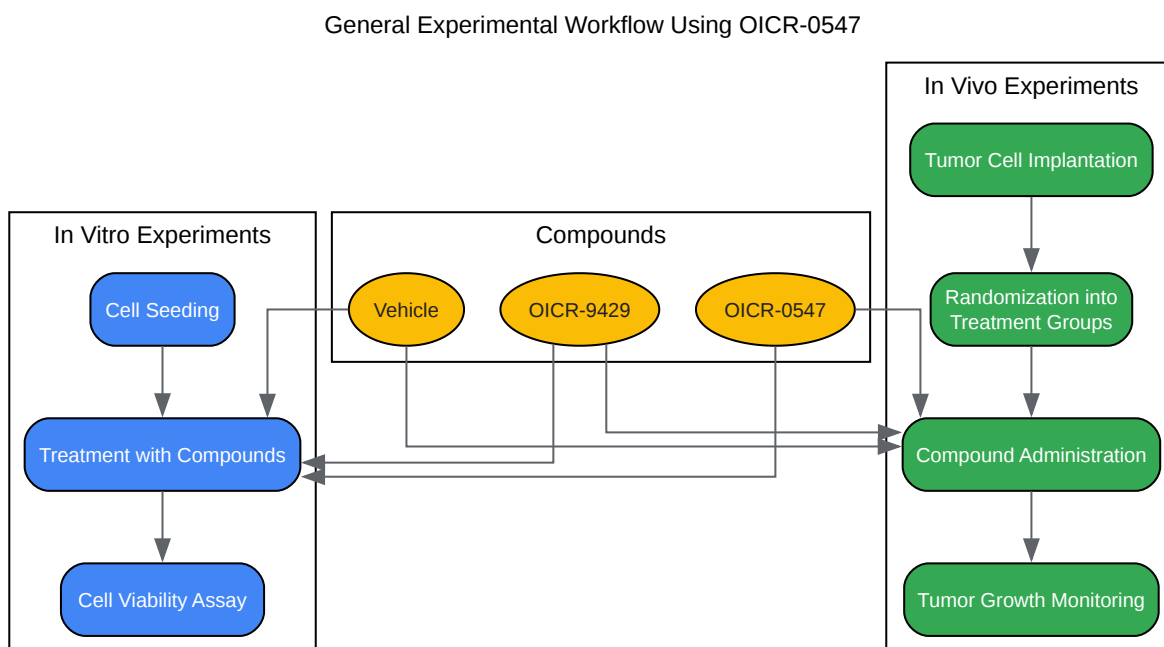
Procedure:

- Implant tumor cells into the mice and allow the tumors to reach a palpable size.
- Randomize the mice into treatment groups: Vehicle control, **OICR-0547**, and OICR-9429.
- Prepare the compounds in the vehicle. A typical dose for **OICR-0547** is 3 to 30 mg/kg.
- Administer the compounds to the mice via the desired route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule.
- Monitor tumor growth and the general health of the mice throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Expected Outcome: The **OICR-0547** treated group should show no significant difference in tumor growth compared to the vehicle control group, while the OICR-9429 treated group should exhibit significant tumor growth inhibition.

Experimental Workflow Diagram



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A generalized workflow for in vitro and in vivo experiments using **OICR-0547**.

Conclusion

OICR-0547 is an indispensable tool for researchers studying the WDR5-MLL interaction and its role in health and disease. Its inactivity as a WDR5 binder makes it the gold standard negative control for studies involving its active counterpart, OICR-9429. The use of **OICR-0547** ensures

that the observed biological effects can be confidently attributed to the specific inhibition of the WDR5-MLL interaction, thereby enhancing the rigor and reproducibility of experimental findings. This guide provides the essential technical information and protocols to facilitate the effective integration of **OICR-0547** into research workflows.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBP α N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. axonmedchem.com [axonmedchem.com]
- 6. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
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